Tert-butyl Piperazine-1-carboxylate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGRJODPOICGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl piperazine-1-carboxylate hydrochloride is a pivotal building block in modern medicinal chemistry and drug discovery. As a monofunctional piperazine derivative, it offers a versatile scaffold for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a favored intermediate in multi-step synthetic pathways.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of kinase inhibitors, with a specific focus on the c-Jun N-terminal kinase (JNK) signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of the experimental data, such as melting point and spectral data, are often reported for the free base, tert-butyl piperazine-1-carboxylate.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 222.71 g/mol | [1] |

| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride | [1] |

| CAS Number | 76535-74-5 | [1] |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 43-47 °C (for the free base) | [2] |

| Solubility | Soluble in ethyl acetate, methanol, and water | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCNCC1.Cl | [1] |

| InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | [1] |

Spectral Data

The following tables summarize the characteristic spectral data for the parent compound, tert-butyl piperazine-1-carboxylate. This information is crucial for the identification and characterization of the molecule during synthesis and analysis.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.56 – 3.28 | m | 4H | -CH₂- (Boc-N-CH₂) |

| 2.92 – 2.70 | m | 4H | -CH₂- (HN-CH₂) |

| 1.46 | s | 9H | -C(CH₃)₃ |

| (Solvent: CDCl₃) |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (carbamate) |

| 79.8 | -C(CH₃)₃ |

| 51.2 | -CH₂- (Boc-N-CH₂) |

| 43.9 | -CH₂- (HN-CH₂) |

| 28.5 | -C(CH₃)₃ |

| (Solvent: CDCl₃) |

Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity |

| 57 | Top Peak |

| 44 | 2nd Highest |

| 56 | 3rd Highest |

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3355 | N-H stretch |

| 2973, 2929, 2813 | C-H stretch (aliphatic) |

| 1682 | C=O stretch (carbamate) |

| 1248, 1163 | C-N stretch, C-O stretch |

Experimental Protocols

Synthesis of Tert-butyl Piperazine-1-carboxylate

This protocol describes the synthesis of the free base, which is the precursor to the hydrochloride salt.

Materials:

-

Piperazine hexahydrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperazine hexahydrate (62.5 mmol) and di-tert-butyl dicarbonate (25 mmol) in tert-butyl alcohol (75 mL), add an aqueous solution of NaOH (2 M, 12.5 mL) dropwise.[4]

-

Stir the mixture at ambient temperature for 12 hours.[4]

-

Evaporate the volatiles under reduced pressure.[4]

-

Add water to the residue and remove any solids by filtration.[4]

-

Extract the filtrate with dichloromethane (3 x volume).[4]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white solid.[4]

Conversion to this compound

Materials:

-

Tert-butyl piperazine-1-carboxylate

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or isopropanol)

-

Diethyl ether (optional)

Procedure:

-

Dissolve the synthesized tert-butyl piperazine-1-carboxylate in a minimal amount of a suitable solvent like methanol or dioxane.

-

To the stirred solution at room temperature, add a solution of HCl in dioxane (e.g., 4M) or isopropanol.[5]

-

The hydrochloride salt will typically precipitate out of the solution.

-

Stir the reaction for 1-3 hours.

-

The product can be collected by filtration. Alternatively, the addition of a non-polar solvent like diethyl ether can be used to facilitate precipitation.

-

Wash the resulting solid with a small amount of cold solvent and dry under vacuum.

Application in Drug Discovery: JNK Inhibition

This compound is a valuable starting material for the synthesis of various kinase inhibitors. One important class of targets is the c-Jun N-terminal kinases (JNKs), which are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation.[6][7] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[6]

The piperazine moiety serves as a versatile scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition of JNK isoforms (JNK1, JNK2, and JNK3).[6][7]

The JNK Signaling Pathway

The JNK pathway is a part of the larger mitogen-activated protein kinase (MAPK) signaling cascade. It is typically activated by cellular stress signals such as inflammatory cytokines (e.g., TNF-α, IL-1), UV radiation, and oxidative stress.

Synthesis of JNK Inhibitors

The general strategy for synthesizing piperazine-based JNK inhibitors involves the initial use of this compound. The Boc group allows for the selective reaction at the unprotected secondary amine. This is typically followed by deprotection of the Boc group to allow for further functionalization if required.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.

-

Conclusion

This compound is a cornerstone intermediate for the synthesis of a diverse range of biologically active molecules. Its utility is underscored by its role in the development of targeted therapies, such as JNK inhibitors. A thorough understanding of its properties, synthesis, and applications is essential for researchers and professionals in the field of drug discovery and development. This guide provides a foundational resource to aid in the effective utilization of this important chemical entity.

References

- 1. This compound | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-ピペラジン 97 C9H18N2O2 [sigmaaldrich.com]

- 3. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl piperazine-1-carboxylate hydrochloride, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and illustrates its role in drug discovery workflows.

Core Properties and Specifications

This compound, also known as 1-Boc-piperazine hydrochloride, is a white to off-white crystalline solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of synthetic applications.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 222.71 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 160-161 °C | [4] |

| Solubility | Soluble in water, methanol, and ethyl acetate. | [5] |

Chemical Structure Identifiers

| Identifier | Value | Source |

| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride | [1] |

| SMILES | C1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| InChI | InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;/h10H,4-7H2,1-3H3;1H | [1] |

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties and its ability to interact with various biological targets. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom. This strategic protection is essential for the controlled, stepwise synthesis of complex molecules.

The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, providing a versatile handle for further chemical modifications. This "protecting group strategy" is a cornerstone of modern organic synthesis and is frequently employed in the construction of drug candidates.

A derivative of tert-butyl piperazine-carboxylate has been studied for its potential to suppress breast cancer by targeting the estrogen receptor (ER) signaling pathway and β-catenin activation.[6] This highlights the importance of the piperazine scaffold in developing targeted therapies.

Experimental Protocols

Synthesis of tert-butyl Piperazine-1-carboxylate

There are two primary methods for the synthesis of the parent compound, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

Method 1: From Piperazine

This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). To improve the selectivity for mono-protection, the reaction is often carried out by first forming a salt of piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol or Acetic Acid

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, dissolve piperazine in methanol or acetic acid. To favor mono-Boc protection, an acid like acetic acid can be added to form the piperazine salt.[7]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

The crude product will be a mixture of mono- and di-Boc-piperazine. Purify the mono-Boc-piperazine by column chromatography or by an acid-base extraction. For extraction, dissolve the crude product in ethyl acetate and wash with a dilute acid solution (e.g., 0.1 N HCl) to remove any remaining piperazine. Then, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white to pale yellow solid.[1]

Method 2: From Diethanolamine

This innovative approach offers a more efficient synthesis route suitable for larger-scale production.[6]

Materials:

-

Diethanolamine

-

Chlorinating agent (e.g., thionyl chloride)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ammonia

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Chlorination: React diethanolamine with a chlorinating agent to produce di(2-chloroethyl)amine.

-

Boc Protection: React the resulting di(2-chloroethyl)amine with Boc anhydride under neutral conditions to generate tert-butyl di(2-chloroethyl) carbamate.

-

Cyclization: Cyclize the carbamate using ammonia to yield tert-butyl piperazine-1-carboxylate.

-

Work-up: The reaction mixture is then worked up by extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure to afford the final product.

Preparation of this compound

Materials:

-

tert-butyl Piperazine-1-carboxylate

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether, or methanol)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the purified tert-butyl piperazine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

-

Dry the product under vacuum to obtain the final this compound.

General Protocol for Boc-Deprotection

The removal of the Boc protecting group is a common step to liberate the secondary amine for further functionalization.

Materials:

-

Boc-protected piperazine derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or dichloromethane)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc-piperazine derivative in dichloromethane.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS and is often complete within 1-2 hours.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can be used directly or neutralized by washing with a saturated sodium bicarbonate solution during an aqueous work-up to yield the free amine.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Deprotection

The following diagram illustrates the general workflow for the synthesis of N-Boc-piperazine and its subsequent deprotection for further reactions.

Caption: A diagram illustrating the synthesis of N-Boc-piperazine and its subsequent deprotection and functionalization.

Role in Drug Discovery: A Building Block Approach

The diagram below conceptualizes the role of tert-butyl piperazine-1-carboxylate as a versatile building block in the iterative process of drug discovery.

Caption: A logical diagram showing the use of the piperazine core in generating compound libraries for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. peptide.com [peptide.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1-Boc-piperazine Hydrochloride: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-piperazine hydrochloride, a critical building block in contemporary medicinal chemistry. Its unique structural features, combining a protected nitrogen for stability and a reactive secondary amine for versatile functionalization, have established it as a pivotal intermediate in the synthesis of a wide array of therapeutic agents. This document details its chemical structure, formula, physicochemical properties, and key experimental protocols, offering valuable insights for professionals engaged in pharmaceutical research and development.

Chemical Structure and Formula

1-Boc-piperazine hydrochloride, systematically named tert-butyl piperazine-1-carboxylate hydrochloride, is the hydrochloride salt of N-Boc-protected piperazine. The tert-butoxycarbonyl (Boc) group serves as a stable protecting group for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen atom. The hydrochloride salt form often enhances the compound's stability and handling properties.

Chemical Formula: C₉H₁₉ClN₂O₂

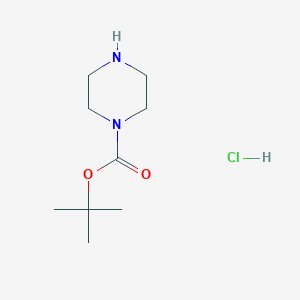

Below is a diagram illustrating the chemical structure of 1-Boc-piperazine hydrochloride.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Boc-piperazine and its hydrochloride salt. This data is essential for designing synthetic routes, purification strategies, and formulation studies.

| Property | 1-Boc-piperazine (Free Base) | 1-Boc-piperazine Hydrochloride |

| CAS Number | 57260-71-6[1] | 76535-74-5 |

| Molecular Formula | C₉H₁₈N₂O₂[1] | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 186.25 g/mol [1] | 222.71 g/mol |

| Appearance | White to off-white crystalline powder[1] | White solid (typical) |

| Melting Point | 43-47 °C[1] | Data not readily available |

| Boiling Point | 258 °C at 760 mmHg[2] | Data not readily available |

| Solubility | Soluble in common organic solvents like dichloromethane and ethanol.[1] | Soluble in water and alcohols (expected) |

Role in Synthetic Chemistry: A Workflow Perspective

1-Boc-piperazine hydrochloride is a versatile building block in multi-step organic synthesis, particularly in the construction of complex pharmaceutical agents. The Boc-protecting group allows for the selective functionalization of the free secondary amine, which can then be deprotected under acidic conditions to yield the desired monosubstituted piperazine. This workflow is fundamental in the synthesis of numerous drug candidates.

The following diagram illustrates a generalized workflow for the utilization of 1-Boc-piperazine hydrochloride in the synthesis of a hypothetical drug molecule.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of 1-Boc-piperazine and its subsequent conversion to the hydrochloride salt.

Synthesis of 1-Boc-piperazine (Free Base)

This protocol is a representative method for the synthesis of 1-Boc-piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Water

-

Formic acid

-

Acetamidine hydrochloride (catalyst)

-

Sodium hydroxide (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a suitable reaction vessel, dissolve piperazine (0.12 mol) in a mixture of methanol (150 mL) and water (150 mL) with stirring until complete dissolution.[1]

-

Add formic acid (0.21 mol) to the solution and continue stirring for 30 minutes.[1]

-

To this mixture, add acetamidine hydrochloride (0.0012 mol) as a catalyst, followed by the portion-wise addition of di-tert-butyl dicarbonate (0.04 mol).[1]

-

Stir the reaction mixture at room temperature for 2 hours.[1]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Adjust the pH of the remaining aqueous solution to >10 with a suitable base (e.g., sodium hydroxide).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Boc-piperazine.

-

The product can be further purified by distillation under reduced pressure or recrystallization.

Preparation of 1-Boc-piperazine Hydrochloride

This protocol describes a general method for the preparation of the hydrochloride salt from the free base.

Materials:

-

1-Boc-piperazine

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether or dioxane)

Procedure:

-

Dissolve 1-Boc-piperazine in a minimal amount of anhydrous diethyl ether in a flask equipped with a stirring mechanism and a gas inlet (if using gaseous HCl).

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a solution of HCl in an anhydrous solvent dropwise.

-

A white precipitate of 1-Boc-piperazine hydrochloride will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to obtain pure 1-Boc-piperazine hydrochloride.

Note: This is a representative procedure. The choice of solvent and the method of HCl addition may be optimized based on the scale of the reaction and available resources.

Conclusion

1-Boc-piperazine hydrochloride is an indispensable reagent for medicinal chemists and drug development professionals. Its strategic use as a protected piperazine synthon enables the efficient and selective synthesis of a vast number of biologically active molecules.[3] The protocols and data presented in this guide are intended to support researchers in the effective application of this versatile building block in their drug discovery endeavors.

References

An In-depth Technical Guide on the Physical and Chemical Properties of BOC-Piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BOC-piperazine hydrochloride, chemically known as tert-butyl piperazine-1-carboxylate hydrochloride, is a pivotal intermediate in modern organic and medicinal chemistry. As a derivative of piperazine, it features a tert-butoxycarbonyl (BOC) protecting group on one of its nitrogen atoms. This strategic protection allows for selective functionalization of the second nitrogen, making it an invaluable building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it suitable for a wide range of laboratory and industrial applications.[1]

The piperazine scaffold itself is considered a "privileged structure" in drug discovery.[2][3] Its incorporation into drug candidates can favorably modulate physicochemical properties such as aqueous solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[4] Consequently, the piperazine moiety is found in a diverse array of approved drugs targeting various conditions, including cancer, bacterial infections, and central nervous system disorders.[2][5][6] This guide provides a detailed overview of the core physical and chemical properties of BOC-piperazine hydrochloride, complete with experimental considerations and its functional role in drug development.

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for BOC-piperazine hydrochloride.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride | [7] |

| Synonyms | BOC-Piz·HCl, 1-Boc-piperazine hydrochloride | [1][8] |

| CAS Number | 76535-74-5 | [1][9] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [7] |

| Molecular Weight | 222.71 g/mol | [7][9] |

| Appearance | White to off-white solid or crystalline powder | [10] |

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

| Melting Point | 233-237 °C | [1][11] |

| Solubility | Soluble in Water, Ethanol, Methanol | [12] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | [10] |

| Storage Conditions | Store at 2-8°C or 0-8°C in a dry, well-ventilated area. | [11][13][14] |

Experimental Protocols

Detailed experimental protocols are often specific to an organization's standard operating procedures. The following sections describe generalized, standard methodologies for determining the key properties listed above.

Workflow for Physicochemical Characterization

The characterization of a chemical intermediate like BOC-piperazine hydrochloride follows a logical progression from basic identification to detailed structural confirmation.

Caption: A generalized workflow for the physicochemical characterization of BOC-piperazine hydrochloride.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[15] Pure crystalline compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp), glass capillary tubes (sealed at one end).[16]

-

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry BOC-piperazine hydrochloride is packed into the open end of a capillary tube to a height of 2-3 mm. The sample is compacted at the bottom by tapping or by dropping the tube through a long glass pipe onto a hard surface.

-

Measurement: The capillary tube is placed into the heating block of the apparatus alongside a calibrated thermometer.[16]

-

Initial Run: The temperature is increased rapidly to determine an approximate melting point.

-

Accurate Run: The apparatus is allowed to cool. A fresh sample is heated slowly, with the rate of temperature increase reduced to 1-2°C per minute as the approximate melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

-

Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is considered the gold standard for determining equilibrium solubility.[17]

-

Objective: To determine the saturation concentration of BOC-piperazine hydrochloride in a given solvent at a controlled temperature.

-

Apparatus: Mechanical shaker or agitator with temperature control, centrifuge, analytical balance, volumetric flasks, and a validated analytical system (e.g., HPLC-UV).[18]

-

Methodology:

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask. This ensures that a saturated solution is formed.[17]

-

Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18][19]

-

Phase Separation: After agitation, the suspension is allowed to stand to let undissolved solids settle. The supernatant is then clarified, typically by centrifugation or filtration, ensuring no solid particles are carried over.[17]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC.[20]

-

Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[20]

-

Role in Drug Discovery & Development

BOC-piperazine hydrochloride is not an active drug itself but rather a strategic building block. The BOC group temporarily masks the reactivity of one piperazine nitrogen, allowing chemists to perform reactions exclusively at the other nitrogen atom. After the desired modification, the BOC group can be easily removed under acidic conditions to yield the free amine, which can then be further functionalized if needed.[21] This process is fundamental to creating novel derivatives for drug discovery.

The piperazine ring is incorporated into drug molecules to enhance properties like aqueous solubility, cell permeability, and protein-binding capacity.[4] It can act as a rigid scaffold to correctly orient other functional groups for optimal interaction with a biological target or serve as a linker between two pharmacophoric fragments.[22][23]

Logical Flow from Intermediate to Biological Action

The following diagram illustrates the journey from a chemical intermediate like BOC-piperazine hydrochloride to a final drug product that elicits a cellular response.

Caption: The role of BOC-piperazine hydrochloride as a starting intermediate in the synthesis of a biologically active API.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

- 9. scbt.com [scbt.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemimpex.com [chemimpex.com]

- 12. N- BOC Piperazine [intersperse.in]

- 13. usbio.net [usbio.net]

- 14. chemimpex.com [chemimpex.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. researchgate.net [researchgate.net]

- 18. who.int [who.int]

- 19. fda.gov [fda.gov]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. benchchem.com [benchchem.com]

- 22. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl Piperazine-1-carboxylate HCl: A Cornerstone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of tert-butyl piperazine-1-carboxylate hydrochloride, a pivotal building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, detailed methodologies for its synthesis and characterization, and its significant applications in the development of novel therapeutics, particularly in the realm of oncology.

Core Molecular Properties

This compound, often referred to as Boc-piperazine HCl, is the hydrochloride salt of N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, making it an invaluable intermediate in multi-step organic syntheses.

Physicochemical Data

A summary of the key quantitative data for this compound and its corresponding free base, N-Boc-piperazine, is presented below for easy comparison.

| Property | Tert-butyl Piperazine-1-carboxylate HCl | N-Boc-piperazine (Free Base) |

| Molecular Formula | C₉H₁₉ClN₂O₂ | C₉H₁₈N₂O₂ |

| Molecular Weight | 222.71 g/mol [1] | 186.25 g/mol |

| CAS Number | 76535-74-5[1][2] | 57260-71-6[3] |

| Appearance | White to off-white crystalline powder | White to light yellow crystalline solid or waxy solid[4] |

| Melting Point | Not explicitly available (typically higher than free base) | 43-47 °C[5] |

| Boiling Point | Not applicable | 258 °C at 760 mmHg[5] |

| Solubility | Soluble in water and polar organic solvents | Soluble in ethyl acetate, methanol, and water[5] |

| pKa (Predicted) | Not available | 8.45 ± 0.10[5] |

Synthesis and Characterization

The synthesis of tert-butyl piperazine-1-carboxylate HCl is a two-step process involving the protection of piperazine followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-piperazine

This procedure outlines the selective mono-protection of piperazine using di-tert-butyl dicarbonate (Boc₂O).

-

Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Methanol, Water.

-

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 eq) in a mixture of methanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.9 eq) in methanol to the piperazine solution while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-piperazine.

-

Purify the crude product by flash chromatography or recrystallization.

-

Step 2: Formation of Tert-butyl Piperazine-1-carboxylate HCl

This step converts the free base into its more stable and water-soluble hydrochloride salt.

-

Materials: N-Boc-piperazine, Hydrochloric acid (e.g., 4M in dioxane or ethereal HCl), Diethyl ether or other suitable non-polar solvent.

-

Procedure:

-

Dissolve the purified N-Boc-piperazine in a minimal amount of a suitable organic solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0-1.1 eq) dropwise with vigorous stirring.

-

A white precipitate of tert-butyl piperazine-1-carboxylate HCl will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

-

General synthesis workflow for Tert-butyl Piperazine-1-carboxylate HCl.

Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

-

Expected Chemical Shifts (δ):

-

~9.5-10.5 ppm (broad singlet, 2H, -NH₂⁺-): The acidic protons of the protonated amine.

-

~3.5-3.7 ppm (triplet, 4H, -CH₂-N(Boc)-): Protons on the carbons adjacent to the Boc-protected nitrogen.

-

~3.0-3.2 ppm (triplet, 4H, -CH₂-NH₂⁺-): Protons on the carbons adjacent to the protonated nitrogen.

-

1.40 ppm (singlet, 9H, -C(CH₃)₃): Protons of the tert-butyl group.

-

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Expected Chemical Shifts (δ):

-

~154 ppm (-C=O): Carbonyl carbon of the Boc group.

-

~80 ppm (-C(CH₃)₃): Quaternary carbon of the tert-butyl group.

-

~44 ppm (-CH₂-N(Boc)-): Carbons adjacent to the Boc-protected nitrogen.

-

~42 ppm (-CH₂-NH₂⁺-): Carbons adjacent to the protonated nitrogen.

-

~28 ppm (-C(CH₃)₃): Methyl carbons of the tert-butyl group.

-

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Expected Result: A single major peak indicating high purity.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Method:

-

Ionization Technique: Electrospray Ionization (ESI) in positive mode.

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 187.15, as the HCl salt will dissociate in the ESI source.

-

Applications in Drug Development

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to be readily incorporated into a wide range of molecular architectures. Tert-butyl piperazine-1-carboxylate HCl serves as a key starting material for introducing this valuable pharmacophore into potential drug candidates.

Role in Cancer Therapy and Kinase Inhibition

A significant application of this compound is in the synthesis of kinase inhibitors for cancer treatment. Many of these inhibitors target signaling pathways that are constitutively active in cancer cells, leading to uncontrolled proliferation and survival.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth and survival that is often dysregulated in various cancers.[6] Derivatives of tert-butyl piperazine-1-carboxylate have been instrumental in developing inhibitors that target this pathway.

References

- 1. This compound | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-carboxylic acid tert-butyl ester (N Boc Piperazine) Manufacturer in Padra, Gujarat [kaivalchem.com]

- 5. 1-Boc-piperazine|lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

Navigating the Spectral Landscape of BOC-Piperazine Hydrochloride: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of piperazine-containing compounds, a thorough understanding of their analytical data is paramount. This technical guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl piperazine-1-carboxylate hydrochloride (BOC-piperazine hydrochloride), a critical building block in contemporary drug discovery.

This document outlines the expected spectral features of BOC-piperazine hydrochloride, offering a robust framework for its identification and characterization. Given the scarcity of publicly available NMR data for the hydrochloride salt, this guide presents the spectral data for the free base, N-BOC-piperazine, and provides a predictive analysis of the spectral changes anticipated upon protonation. Detailed experimental protocols for NMR sample preparation and data acquisition are also included to ensure reliable and reproducible results.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for N-BOC-piperazine (free base) in deuterated chloroform (CDCl₃). These values serve as a baseline for understanding the more complex spectrum of the hydrochloride salt.

¹H NMR Spectral Data for N-BOC-Piperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.40-3.50 | Broad Doublet | 4H | -CH₂-N(BOC)-CH₂- |

| 2.40-2.55 | Broad Doublet | 4H | -CH₂-NH-CH₂- |

| 2.85 | Broad Singlet | 1H | -NH- |

| 1.46 | Singlet | 9H | -C(CH₃)₃ |

¹³C NMR Spectral Data for N-BOC-Piperazine

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C=O (Carbonyl) |

| 79.9 | -C(CH₃)₃ |

| 45.9 | -CH₂-N(BOC)-CH₂- |

| 44.0 (approx.) | -CH₂-NH-CH₂- |

| 28.6 | -C(CH₃)₃ |

Spectral Changes upon Protonation: From Free Base to Hydrochloride Salt

The formation of BOC-piperazine hydrochloride involves the protonation of the free secondary amine by hydrochloric acid. This protonation induces significant changes in the electron density around the neighboring nuclei, leading to predictable shifts in the NMR spectrum.

-

¹H NMR: The protons on the carbons adjacent to the newly formed ammonium group (-CH₂-NH₂⁺-CH₂-) are expected to experience a significant downfield shift (to a higher ppm value) due to the electron-withdrawing effect of the positive charge. The signal for the NH proton will also shift downfield and may appear as a broad singlet.

-

¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogen will be deshielded and their signals will shift downfield in the ¹³C NMR spectrum.

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of BOC-piperazine hydrochloride.

-

Solvent Selection: Due to the ionic nature of the hydrochloride salt, a polar deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended. The choice of solvent can influence chemical shifts, so consistency is key for comparative analyses.

-

Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: An internal standard, such as tetramethylsilane (TMS) for organic solvents or a calibrated solvent peak, should be used for accurate chemical shift referencing.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are generally adequate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation, phase correction, and baseline correction.

Visualizing the Core Structure and Analytical Workflow

To further aid in the understanding of BOC-piperazine hydrochloride and its analysis, the following diagrams illustrate its chemical structure and a typical NMR workflow.

Figure 1: Chemical Structure of BOC-Piperazine Hydrochloride.

Figure 2: General Workflow for NMR Spectral Analysis.

The Indispensable Role of the Boc Protecting Group in Piperazine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, forming the core of numerous approved drugs. Its symmetrical diamine structure, however, presents a significant challenge in achieving selective functionalization. The tert-butoxycarbonyl (Boc) protecting group has emerged as an essential tool for overcoming this hurdle, enabling the precise and efficient synthesis of monosubstituted piperazine derivatives. This technical guide provides a comprehensive overview of the function and application of the Boc protecting group in piperazine synthesis, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

The Core Function and Advantages of the Boc Protecting Group

The primary function of the Boc group in piperazine synthesis is to temporarily block one of the two secondary amine functionalities. This "mono-protection" strategy effectively prevents undesired disubstitution, allowing for the selective modification of the remaining free amine. The resulting N-Boc-piperazine is a versatile intermediate that can be subjected to a wide range of chemical transformations.

The widespread adoption of the Boc group is attributed to its distinct advantages:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This stability allows for a broad scope of chemical manipulations on other parts of the molecule without premature deprotection.

-

Facile Cleavage: Despite its stability, the Boc group is readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Orthogonality: The acid-lability of the Boc group is orthogonal to many other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group. This orthogonality is crucial for complex, multi-step syntheses where sequential deprotection is required.

-

High-Yielding Reactions: Both the introduction and removal of the Boc group are typically high-yielding processes.

The Synthetic Workflow: Protection, Functionalization, and Deprotection

The synthesis of monosubstituted piperazines using the Boc protecting group generally follows a three-step sequence:

-

Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield mono-N-Boc-piperazine.

-

Functionalization: The free secondary amine of N-Boc-piperazine is modified through various C-N bond-forming reactions.

-

Deprotection: The Boc group is removed to unveil the desired monosubstituted piperazine.

Caption: General workflow for the synthesis of monosubstituted piperazines using the Boc protecting group.

Quantitative Data Summary

The efficiency of each step in the synthesis of monosubstituted piperazines is critical for the overall yield and purity of the final product. The following tables summarize quantitative data for the protection, functionalization, and deprotection steps.

Table 1: Synthesis of N-Boc-Piperazine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Diethanolamine | 1. Thionyl chloride; 2. Boc₂O; 3. Ammonia water | Ethyl acetate | 60 | 2.5-3.5 | 93.8-94.3 | 99.42-99.72 | |

| Piperazine | Boc₂O | Dichloromethane | Room Temp. | 22 | 83 | - |

Table 2: N-Alkylation of N-Boc-Piperazine

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | DMF | 90 | 12 | 85 | |

| 4-Fluorobenzyl Chloride | K₂CO₃ | ACN | 80 | 16 | 92 | |

| 2-(Bromomethyl)naphthalene | Cs₂CO₃ | DMF | Room Temp. | 12 | 88 |

Table 3: N-Acylation of N-Boc-Piperazine

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | >90 | General Protocol |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | 1 | >95 | General Protocol |

Table 4: Reductive Amination of N-Boc-Piperazine

| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Sodium triacetoxyborohydride | Dichloroethane | Room Temp. | 12 | 80-90 | General Protocol |

| 4-Chlorobenzaldehyde | Sodium triacetoxyborohydride | Dichloroethane | Room Temp. | 12 | 85-95 | General Protocol |

Table 5: Deprotection of N'-Substituted-N-Boc-Piperazine

| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |

| 20-50% TFA | Dichloromethane | Room Temp. | 0.5-4 | High to Quantitative | TFA salt can be oily. | |

| 4M HCl in Dioxane | Dioxane/Methanol | Room Temp. | 0.5-3 | High to Quantitative | Hydrochloride salt is often a crystalline solid. |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Piperazine

This protocol describes the synthesis of N-Boc-piperazine from diethanolamine, a high-yielding method suitable for large-scale production.

-

Chlorination: Diethanolamine is reacted with thionyl chloride to generate bis(2-chloroethyl)amine.

-

Boc Protection: The resulting bis(2-chloroethyl)amine is reacted with di-tert-butyl dicarbonate (Boc₂O) under neutral conditions to form tert-butyl bis(2-chloroethyl)carbamate.

-

Cyclization: The carbamate is cyclized with ammonia water at 60°C for 2.5-3.5 hours. The reaction mixture is then cooled to below 25°C and extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-piperazine.

Caption: Experimental workflow for the synthesis of N-Boc-piperazine from diethanolamine.

Protocol 2: N-Alkylation of N-Boc-Piperazine

This protocol is a general procedure for the N-alkylation of N-Boc-piperazine with an alkyl halide.

-

To a stirred solution of N-Boc-piperazine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.

-

Heat the reaction mixture to 90°C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dilute the residue with dichloromethane (DCM) and water. Separate the organic layer and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reductive Amination of N-Boc-Piperazine

This is a general protocol for the reductive amination of N-Boc-piperazine with an aldehyde.

-

To a solution of N-Boc-piperazine (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: Boc Deprotection using TFA

This protocol describes the removal of the Boc group using trifluoroacetic acid.

-

Dissolve the N'-substituted-N-Boc-piperazine (1.0 eq.) in anhydrous DCM (0.1-0.2 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (5-10 eq.).

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Protocol 5: Boc Deprotection using HCl in Dioxane

This is an alternative protocol for Boc deprotection that often yields a crystalline hydrochloride salt.

-

Dissolve the N'-substituted-N-Boc-piperazine (1.0 eq.) in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add a 4M solution of HCl in dioxane (3-5 eq.) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.

-

Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Signaling Pathways and Logical Relationships

The mechanism of Boc protection involves the nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride. The subsequent collapse of the tetrahedral intermediate and loss of a tert-butyl carbonate moiety, which decomposes to carbon dioxide and tert-butoxide, drives the reaction to completion.

Caption: Mechanism of Boc protection and deprotection of an amine.

Troubleshooting Common Issues

Low yields or the formation of side products can occasionally be encountered during piperazine synthesis. The following diagram outlines a logical approach to troubleshooting these issues.

Caption: A logical workflow for troubleshooting common issues in Boc-protected piperazine synthesis.

The Sentinel of Selectivity: An In-depth Technical Guide to N-Boc Protected Piperazine

A comprehensive whitepaper on the discovery, synthesis, and strategic application of tert-butyl piperazine-1-carboxylate for researchers, scientists, and drug development professionals.

The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s marked a pivotal moment in organic synthesis, particularly revolutionizing peptide chemistry. Initially developed by Frederick C. McKay, N. F. Albertson, G. W. Anderson, and A. C. McGregor in 1957, the Boc group provided a robust yet easily removable shield for amine functionalities, offering a milder alternative to the harsh conditions required for cleaving then-existing protecting groups. This innovation paved the way for the development of a vast array of protected building blocks, among which N-Boc protected piperazine (tert-butyl piperazine-1-carboxylate) has emerged as a cornerstone in medicinal chemistry. Its mono-protected structure is of paramount importance, enabling selective functionalization of the free secondary amine and making it an invaluable intermediate for the synthesis of complex molecular architectures. The piperazine moiety itself is a "privileged scaffold," frequently found in drugs targeting the central nervous system, infectious diseases, and cancer, further underscoring the significance of its protected precursor.[1][2]

Physicochemical Properties

N-Boc-piperazine is typically a white to off-white crystalline solid that is stable under standard conditions. Its solubility in a range of common organic solvents facilitates its use in diverse reaction media.[3][4]

| Property | Value |

| CAS Number | 57260-71-6 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | White to off-white crystalline powder/waxy solid |

| Melting Point | 43-49 °C |

| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO |

Synthesis of N-Boc-Piperazine: A Comparative Analysis

The selective mono-protection of piperazine is the most common route to N-Boc-piperazine. However, the challenge lies in preventing the formation of the di-protected byproduct. Two primary synthetic strategies have been established: a traditional method starting from piperazine and an innovative industrial method commencing with diethanolamine.

Quantitative Data Summary

The following table provides a comparative summary of the key quantitative data for the two primary synthetic routes to N-Boc-piperazine.

| Parameter | Traditional Synthesis from Piperazine | Industrial Synthesis from Diethanolamine |

| Starting Materials | Piperazine, Di-tert-butyl dicarbonate (Boc₂O) | Diethanolamine, Thionyl chloride, Boc₂O, Ammonia |

| Key Advantages | Fewer steps | High yield and purity, low-cost and readily available starting materials, milder reaction conditions |

| Key Disadvantages | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine | More steps involved |

| Typical Overall Yield | Moderate (often not explicitly reported due to variability in purification) | > 93.5% (A specific example cites 94.3%)[5][6][7] |

| Typical Purity | Variable, requires significant purification | > 99% (A specific example cites 99.42%)[5][6][7] |

| Scalability | Scalable, but purification can be challenging on a large scale | Highly suitable for industrial production |

Experimental Protocols

Protocol 1: Traditional Synthesis of N-Boc-Piperazine from Piperazine

This method involves the direct reaction of piperazine with di-tert-butyl dicarbonate. To improve selectivity for mono-protection, the reaction can be carried out with piperazine salt formation.

Materials:

-

Piperazine (0.05 mol, 4.3 g)

-

Piperazine dihydrochloride (0.005 mol, 0.80 g)

-

tert-Butanol (0.01 mol, 0.75 g)

-

1,1'-Carbonyldiimidazole (CDI) (0.012 mol, 1.94 g)

-

Sodium chloride (4 g)

-

Ethyl acetate

-

0.1 N HCl

-

Saturated NaOH solution

-

Water

-

Anhydrous Na₂SO₄

Procedure:

Step 1: Synthesis of tert-butyl 1H-imidazole-1-carboxylate

-

In a round-bottom flask, combine tert-butanol (0.01 mol, 0.75 g) and 1,1'-carbonyldiimidazole (CDI) (0.012 mol, 1.94 g).

-

Stir the reaction mixture at 40°C for 10 minutes.

-

Add ethyl acetate (10 ml) to the flask.

-

Wash the organic layer with 0.1 N HCl (2 x 5 ml) and then with water (2 x 10 ml).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 2: Synthesis of N-Boc-piperazine

-

In a separate round-bottom flask, dissolve piperazine (0.05 mol, 4.3 g) and piperazine dihydrochloride (0.005 mol, 0.80 g) in 20 ml of water.

-

Stir the mixture for 5 minutes and then add sodium chloride (4 g).

-

Add the tert-butyl 1H-imidazole-1-carboxylate prepared in Step 1 to this brine solution.

-

Stir the reaction mixture vigorously for 30 minutes.

-

Add a saturated solution of NaOH (10 ml) to the aqueous layer and extract with ethyl acetate (4 x 15 ml).

-

Combine the organic layers, wash with water (4 x 5 ml), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperazine.[8]

Protocol 2: Industrial Synthesis of N-Boc-Piperazine from Diethanolamine

This innovative, three-step method is highly efficient and suitable for large-scale production, avoiding the use of piperazine as a starting material.[5][6][7][9][10][11]

Materials:

-

Diethanolamine (1 mol, 105 g)

-

Thionyl chloride (3.25 mol, 387 g)

-

Purified water

-

Sodium carbonate (6.5 mol, 689 g)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.02 mol, 222 g)

-

Ammonia water (3.2 mol, 194 g)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

Step 1: Synthesis of Bis(2-chloroethyl)amine

-

In a suitable reactor, add thionyl chloride (3.25 mol).

-

Slowly add diethanolamine (1 mol) to the thionyl chloride.

-

Heat the mixture to reflux and maintain for 3.5 hours.

-

Cool the reaction mixture to below 10°C and add purified water, stirring until no more heat is released.

Step 2: Synthesis of Tert-butyl bis(2-chloroethyl)carbamate

-

To the crude bis(2-chloroethyl)amine solution from Step 1, add a solution of sodium carbonate (6.5 mol) in water until the pH is >10.

-

While maintaining the temperature between 10-20°C, add di-tert-butyl dicarbonate (1.02 mol).

-

Allow the reaction to stir at 25°C for 12 hours, ensuring the system remains alkaline.

-

The product, tert-butyl bis(2-chloroethyl)carbamate, will separate and can be carried forward to the next step.

Step 3: Synthesis of N-Boc-piperazine

-

Heat the tert-butyl bis(2-chloroethyl)carbamate from Step 2 to 60°C.

-

Slowly add ammonia water (3.2 mol) over approximately 3 hours.

-

Maintain the temperature at 60°C and react for 2.5 hours.

-

Cool the reaction mixture to below 25°C.

-

Perform a liquid-liquid extraction with ethyl acetate (3 x 300 ml).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure at a temperature below 60°C to remove the ethyl acetate.

-

Cool the residue to obtain N-Boc-piperazine as a white to light yellow powder.[6][7]

Strategic Applications and Visualized Workflows

The mono-protected nature of N-Boc-piperazine makes it a versatile building block for creating diverse molecular libraries through parallel synthesis.[12] The Boc group effectively masks one nitrogen atom, allowing for selective functionalization of the other, followed by deprotection to enable further diversification.

Caption: Workflow for the traditional synthesis of N-Boc-piperazine.

Caption: Workflow for the industrial synthesis of N-Boc-piperazine.

Caption: Strategic use of N-Boc-piperazine in divergent synthesis.

Case Study: Imatinib and the BCR-ABL Signaling Pathway

The strategic importance of piperazine derivatives in drug development is exemplified by Imatinib (Gleevec), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). While N-Boc-piperazine is not directly used in all reported syntheses of Imatinib, the core structure contains a methylated piperazine moiety, highlighting the significance of this scaffold. Imatinib's mechanism of action involves the inhibition of the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML.[3][13]

The BCR-ABL fusion protein promotes cancer by activating a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which lead to uncontrolled cell proliferation and inhibition of apoptosis.[14][15] Imatinib competitively binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking these downstream signals.[8][16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 7. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl Piperazine-1-carboxylate Hydrochloride, a key building block in modern medicinal chemistry and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its role in synthetic organic chemistry.

Chemical Identity and Synonyms

This compound is a mono-protected piperazine derivative. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, allowing for selective reactions at the other nitrogen atom. The hydrochloride salt form enhances the compound's stability and handling properties.

This compound is known by several synonyms in the scientific literature and chemical supply catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Common Synonyms:

-

BOC-PIPERAZINE HYDROCHLORIDE[1]

-

1-Boc-piperazine hydrochloride[1]

-

N-(tert-Butoxycarbonyl)piperazine hydrochloride

-

tert-Butyl 1-piperazinecarboxylate hydrochloride[1]

-

N-Boc-piperazine HCl

-

1-(tert-Butoxycarbonyl)piperazine hydrochloride

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 76535-74-5 | [1] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | [1][2] |

| Molecular Weight | 222.71 g/mol | [1][2] |

| IUPAC Name | tert-butyl piperazine-1-carboxylate;hydrochloride | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not consistently reported for the HCl salt, the free base melts at 43-47 °C | |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO | [3] |

Role in Organic Synthesis and Drug Development

This compound is a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The piperazine scaffold is a common feature in many biologically active compounds, and the Boc-protection strategy allows for the controlled and regioselective introduction of this moiety.

The primary utility of this compound is as a precursor to monosubstituted piperazines. The Boc group can be readily removed under acidic conditions, revealing a free secondary amine that can participate in a wide range of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form piperazine amides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated piperazines.[4]

-

Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides to generate N-aryl piperazines.[4]

-

Nucleophilic aromatic substitution (SNAr): Reaction with electron-deficient aromatic rings.[4]

These reactions are fundamental in the synthesis of a diverse array of therapeutic agents, including anticancer drugs, antivirals, and central nervous system (CNS) active compounds.

Experimental Protocols

The deprotection of the Boc group is a critical step in the utilization of this compound. Below are detailed protocols for this transformation using common acidic reagents.

Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc group removal.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt of the deprotected piperazine.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane solution

-

Methanol or ethyl acetate

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve the this compound (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.[1]

-

Add the 4M HCl in dioxane solution (typically a large excess) to the stirred solution at room temperature.[1]

-

Stir the reaction for 1-4 hours. The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.[1]

-

Monitor the reaction for completion by TLC or LC-MS.[1]

-

Upon completion, the product can be isolated by either of the following methods:

Visualizing the Role in Synthesis

As this compound is primarily a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates its role in a common synthetic workflow: the preparation of an N-arylpiperazine derivative via Boc deprotection followed by a Buchwald-Hartwig amination.

Caption: Synthetic workflow for N-arylpiperazine synthesis.

The following diagram illustrates the general deprotection reaction of the Boc group.

Caption: General mechanism of acid-catalyzed Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H19ClN2O2 | CID 2755973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of BOC-Piperazine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for BOC-piperazine hydrochloride (CAS: 76535-74-5), a versatile building block in pharmaceutical research and synthetic chemistry.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

BOC-piperazine HCl is considered a hazardous substance.[2] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3][4]

-

Skin Corrosion/Irritation: Category 2[2]

-

Serious Eye Damage/Eye Irritation: Category 2[2]

-

Specific target organ toxicity (single exposure): Category 3, primarily affecting the respiratory system.[2][5]

While not classified as harmful by ingestion, it may still be damaging to individuals with pre-existing organ damage, and high levels of exposure to piperazine derivatives can lead to neurological effects.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of BOC-piperazine and its hydrochloride salt is essential for safe handling and storage.

| Property | BOC-piperazine (Free Base) | BOC-piperazine HCl |

| CAS Number | 57260-71-6[2][6] | 76535-74-5[1][7] |

| Molecular Formula | C₉H₁₈N₂O₂[6][8] | C₉H₁₈N₂O₂·HCl[1][7] |

| Molecular Weight | 186.25 g/mol [6][8] | 222.72 g/mol [1] |

| Appearance | White to light yellow crystalline powder/solid[6][9] | Data not available |

| Melting Point | 43-49°C[6][8][9] | 233-237°C[1] |

| Boiling Point | 258°C at 760 mmHg[6] | Data not available |

| Density | 1.03 g/cm³[6] | Data not available |

| Flash Point | 109.8°C[6] | Data not available |

| Solubility | Soluble in Ethanol, Methanol, and Water[9] | Data not available |

Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and maintain the integrity of the compound.

3.1 Safe Handling:

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][10][11]

-

Avoid all personal contact, including breathing dust and contact with skin and eyes.[2][3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][10]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][11]

-

Wash hands thoroughly with soap and water after handling.[2][3]

3.2 Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]

-

Recommended storage temperature for the hydrochloride salt is 0-8°C.[1]

-